An In-depth Technical Guide to 2-Chloro-3-(difluoromethyl)pyridine (CAS: 865663-96-3)
An In-depth Technical Guide to 2-Chloro-3-(difluoromethyl)pyridine (CAS: 865663-96-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(difluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique electronic properties, conferred by the presence of a chlorine atom and a difluoromethyl group on the pyridine ring, make it a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. The difluoromethyl group, in particular, is increasingly utilized as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and lipophilicity while maintaining the potential for hydrogen bonding interactions. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of 2-Chloro-3-(difluoromethyl)pyridine, with a focus on its utility in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloro-3-(difluoromethyl)pyridine is presented in the table below.
| Property | Value | Reference |
| CAS Number | 865663-96-3 | [1] |
| Molecular Formula | C₆H₄ClF₂N | [1] |
| Molecular Weight | 163.55 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.388 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.491 | [1] |
| Flash Point | 80.56 °C (177.0 °F) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of 2-Chloro-3-(difluoromethyl)pyridine
While specific literature detailing the synthesis of 2-Chloro-3-(difluoromethyl)pyridine is not abundant, a robust synthetic route can be extrapolated from the well-documented preparation of its trifluoromethyl analog, 2-chloro-3-(trifluoromethyl)pyridine.[2][3][4] A common and effective strategy involves the chlorination of a corresponding pyridine N-oxide precursor.
A plausible synthetic pathway is outlined below:
Caption: A representative two-step synthesis of 2-Chloro-3-(difluoromethyl)pyridine.
Step-by-Step Experimental Protocol (Representative)
Step 1: Synthesis of 3-(Difluoromethyl)pyridine N-oxide
-
To a solution of 3-(difluoromethyl)pyridine in a suitable solvent such as dichloromethane or acetic acid, add a peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or a mixture of hydrogen peroxide and acetic acid portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the addition of a reducing agent (e.g., sodium thiosulfate solution) to decompose the excess peroxy acid.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(difluoromethyl)pyridine N-oxide, which can be purified by column chromatography if necessary.
Step 2: Synthesis of 2-Chloro-3-(difluoromethyl)pyridine
-
To the crude 3-(difluoromethyl)pyridine N-oxide, add a chlorinating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[4] The reaction can be performed neat or in a high-boiling point solvent.
-
Heat the reaction mixture to reflux (typically 100-120 °C) for several hours, monitoring the reaction by TLC or GC-MS.
-
After completion, carefully quench the reaction by pouring the mixture onto ice.
-
Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide solution) until pH basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 2-chloro-3-(difluoromethyl)pyridine.
Reactivity and Synthetic Applications
The reactivity of 2-chloro-3-(difluoromethyl)pyridine is primarily dictated by the presence of the chloro and difluoromethyl substituents on the electron-deficient pyridine ring. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution and serves as a handle for cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
A prime example of the synthetic utility of this class of compounds is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[5] This reaction is instrumental in constructing biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.
Caption: General scheme for the Suzuki-Miyaura cross-coupling of 2-Chloro-3-(difluoromethyl)pyridine.
Causality in Experimental Choices:
-
Catalyst: A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is commonly employed. The choice of phosphine ligands can significantly influence the reaction efficiency.
-
Base: An aqueous base like sodium carbonate or potassium carbonate is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or ethanol) and water is typically used to dissolve both the organic and inorganic reagents.[5]
Buchwald-Hartwig Amination
The chloro substituent also enables the formation of C-N bonds via the Buchwald-Hartwig amination, a powerful tool for synthesizing substituted anilines and related compounds.[6][7] This reaction is crucial for introducing amine functionalities, which are common in bioactive molecules.
Application in Drug Discovery: A Case Study in TRPV1 Antagonists
Fluorinated pyridines are key intermediates in the synthesis of various pharmaceuticals. A notable application of the structurally similar 2-chloro-3-(trifluoromethyl)pyridine is in the development of antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a receptor implicated in pain perception.[5][8][9][10]
A scalable synthesis of a potent TRPV1 antagonist was developed utilizing a Suzuki-Miyaura reaction with 2-chloro-3-(trifluoromethyl)pyridine as a key starting material.[5] This highlights the importance of this scaffold in accessing novel therapeutics for pain management. The difluoromethyl analog, 2-chloro-3-(difluoromethyl)pyridine, is expected to be equally, if not more, valuable in this context due to the favorable properties of the difluoromethyl group.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton spectrum is expected to show three signals in the aromatic region corresponding to the protons on the pyridine ring. The difluoromethyl proton would appear as a triplet due to coupling with the two fluorine atoms.
-
¹³C NMR: The carbon spectrum would display six distinct signals. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the fluorine atoms. The carbons of the pyridine ring will show characteristic shifts influenced by the electron-withdrawing effects of the chloro and difluoromethyl groups.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, indicative of the presence of a single chlorine atom.
Safety and Handling
2-Chloro-3-(difluoromethyl)pyridine is classified as a hazardous substance and should be handled with appropriate safety precautions.[1]
-
Hazard Classifications: Acute toxicity (Oral, Category 3), Skin irritation (Category 2), Eye irritation (Category 2), and Specific target organ toxicity - single exposure (Respiratory system, Category 3).[1]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage temperature is 2-8°C.[1]
References
-
Kim, J., et al. (2018). Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation. Molecules, 23(11), 2913. [Link]
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Fujikawa, K., et al. (2012). Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides at Room Temperature. Angewandte Chemie International Edition, 51(47), 11849-11852. [Link]
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Lee, J., et al. (2021). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Journal of Medicinal Chemistry, 64(18), 13676-13693. [Link]
- Google Patents. Preparation method of 2-chloro-3-trifluoromethylpyridine. CN112159350A.
- Google Patents. Processes for producing 2-chloro-3-trifluoromethylpyridine. US8691997B2.
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]
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SpectraBase. 2-Chloro-3-(trifluoromethyl)pyridine - Optional[1H NMR] - Spectrum. [Link]
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Google Patents. Preparation of \trifluoromethyl\pyridines. EP 0110690 A1. [Link]
- Google Patents. Preparing method of 2-chloro-3-fluoropyridine. CN102584689A.
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NIST WebBook. 2-Chloro-4-trifluoromethylpyridine. [Link]
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PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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PubMed. Synthesis of benzamide derivatives as TRPV1 antagonists. [Link]
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Westaway, S. M., et al. (2008). Design and synthesis of 6-phenylnicotinamide derivatives as antagonists of TRPV1. Bioorganic & Medicinal Chemistry Letters, 18(20), 5609-5613. [Link]
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Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(4), 235-243. [Link]
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Knapp, D. M., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 14(7), 1918-1921. [Link]
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Common Organic Chemistry. Buchwald Hartwig Coupling. [Link]
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Semantic Scholar. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-1H-indazole. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
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ResearchGate. Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]
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ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.. [Link]
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ACS Publications. Identification and Biological Evaluation of 4-(3-Trifluoromethylpyridin-2-yl)piperazine-1-carboxylic Acid (5-Trifluoromethylpyridin-2-yl)amide, a High Affinity TRPV1 (VR1) Vanilloid Receptor Antagonist. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
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